三氟拉林 D14(二正丙基 D14)

描述

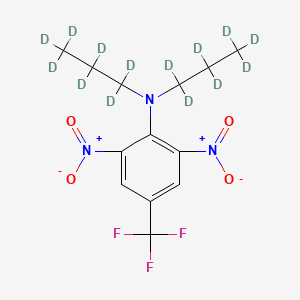

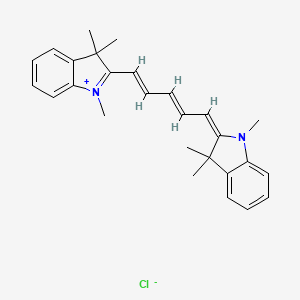

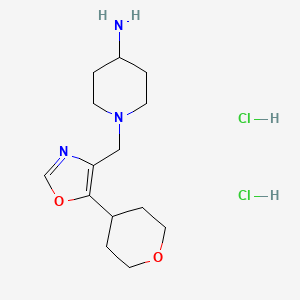

Trifluralin D14 (di-n-propyl D14) is the deuterized or labeled form of Trifluralin . Trifluralin is a pre-emergence herbicide used for grass control in crops . It is a yellow-orange crystalline solid .

Molecular Structure Analysis

The molecular formula of Trifluralin D14 (di-n-propyl D14) is C13 2H14 H2 F3 N3 O4 . The exact mass is 349.1972 .

Chemical Reactions Analysis

Trifluralin D14 (di-n-propyl D14) is used as a pre-emergence herbicide for grass control in crops . The specific chemical reactions involving Trifluralin D14 (di-n-propyl D14) are not detailed in the available resources.

Physical And Chemical Properties Analysis

Trifluralin is a yellow-orange crystalline solid . It is denser than water and not soluble in water, hence it sinks in water . Its melting point is 48.5-49 °C .

科学研究应用

土壤结合和环境影响: 三氟拉林与土壤的结合会导致除草剂活性丧失和环境污染延迟。它在土壤中经历各种固定机制,包括共价结合、吸附和隔离,随着时间的推移变得越来越稳定 (Strynar 等,2004).

遗传毒性作用: 已经发现三氟拉林会导致有丝分裂细胞中的染色体和核改变。它干扰微管功能和细胞分裂,导致遗传改变并可能影响细胞活力和细胞凋亡 (Fernandes 等,2009).

在疾病治疗中的应用: 有趣的是,三氟拉林对某些利什曼原虫菌株表现出疗效,利什曼原虫菌株是由寄生虫引起的一组疾病,表明其作为治疗选择的潜力。这与对其他药物产生耐药性的菌株尤为相关 (Chan 等,1995).

生态毒理学和环境安全: 人们越来越关注三氟拉林对环境的影响,特别是其持久性和对水生生物的潜在毒性。它在水中的低溶解度和与土壤物质的强结合对其环境归宿做出了重大贡献 (Coleman 等,2020).

农药施用者中的癌症风险: 一项研究表明三氟拉林暴露与农药施用者中的结肠癌之间可能存在联系。然而,样本量小和数据不一致表明需要进一步研究来证实这种关联 (Kang 等,2008).

对土壤碳矿化的影响: 三氟拉林在农业土壤中的应用可能会影响土壤微生物活性,影响不同温度条件下的碳矿化。这突出了其对土壤健康和肥力的潜在影响 (Sagliker,2009).

对植物的遗传毒性作用: 三氟拉林已显示出对玉米的遗传毒性作用,RAPD 谱图的变化证明了这一点,表明其对基因组模板稳定性和整体植物健康的影响 (Bozari 和 Aksakal,2013).

作用机制

Target of Action

Trifluralin-D14, also known as N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline, primarily targets the α-tubulin in plants . α-tubulin is a protein that plays a crucial role in cell division, particularly in the formation of the mitotic spindle, which is essential for mitosis .

Mode of Action

Trifluralin-D14 inhibits cell division by disrupting the normal functioning of α-tubulin . It binds to α-tubulin and prevents the formation of the mitotic spindle, thereby inhibiting cell division . This disruption in cell division primarily affects the meristems and tissues of underground plant organs such as roots, epicotyls, hypocotyls, plumules, rhizomes, bulbs, and seeds .

Biochemical Pathways

The primary biochemical pathway affected by Trifluralin-D14 is the process of cell division. By inhibiting the formation of the mitotic spindle, Trifluralin-D14 disrupts the normal cell cycle, preventing cells from dividing and growing . This results in the inhibition of seed germination and the growth of new plant tissues .

Pharmacokinetics

The pharmacokinetics of Trifluralin-D14, like other herbicides, involves its absorption, distribution, metabolism, and excretion (ADME). Deuterium substitution in drug molecules, such as in Trifluralin-D14, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Trifluralin-D14’s action is the inhibition of plant growth. By disrupting cell division, Trifluralin-D14 prevents the germination of seeds and the growth of new plant tissues . This makes it effective as a pre-emergence herbicide, controlling a variety of annual grass and broadleaf weed species .

Action Environment

The efficacy and stability of Trifluralin-D14 can be influenced by various environmental factors. For instance, Trifluralin-D14 has been found to be inactivated in wet soils . This inactivation has been linked to the transformation of the herbicide by reduced soil minerals, which had been previously reduced by soil microorganisms using them as electron acceptors in the absence of oxygen . Therefore, the soil condition and microbial activity can significantly impact the action of Trifluralin-D14.

安全和危害

Trifluralin is used as a herbicide . No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of trifluralin in humans . Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet .

属性

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluralin D14 (di-n-propyl D14) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)